molecular formula C9H12BFO3 B2903772 2-Ethoxy-4-fluoro-5-methylphenylboronic acid CAS No. 2096337-59-4

2-Ethoxy-4-fluoro-5-methylphenylboronic acid

Cat. No. B2903772
CAS RN: 2096337-59-4
M. Wt: 198
InChI Key: LAVUZOVMQMSZSP-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-5-methylphenylboronic acid is a chemical compound with the empirical formula C9H12BFO3 . It has a molecular weight of 198.00 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CCOC1=CC(F)=C(C=C1B(O)O)C . The InChI code is 1S/C9H12BFO3/c1-3-14-9-5-8(11)6(2)4-7(9)10(12)13/h4-5,12-13H,3H2,1-2H3 .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-4-fluoro-5-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers formally nucleophilic organic groups to the palladium catalyst . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling . This reaction is known for its mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , which makes it suitable for use in various environments.

properties

IUPAC Name

(2-ethoxy-4-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-9-5-8(11)6(2)4-7(9)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVUZOVMQMSZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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